3,5-Dibromo-6-ethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-6-ethylpyridin-2-amine is a brominated pyridine derivative This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, an ethyl group at the 6th position, and an amino group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-6-ethylpyridin-2-amine typically involves the bromination of 6-ethylpyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-6-ethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3,5-diamino-6-ethylpyridin-2-amine, while coupling reactions can produce various biaryl derivatives.
Scientific Research Applications
3,5-Dibromo-6-ethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: It is utilized in the development of agrochemicals and materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-6-ethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its brominated structure may allow it to bind to active sites of enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromo-6-methylpyridine: Similar structure with a methyl group instead of an ethyl group.
3,5-Dibromo-2-aminopyridine: Lacks the ethyl group at the 6th position.
3,5-Dibromo-6-methylpyridin-2-amine: Similar structure with a methyl group at the 6th position.
Uniqueness
3,5-Dibromo-6-ethylpyridin-2-amine is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with other molecules and its overall properties compared to similar compounds.
Properties
Molecular Formula |
C7H8Br2N2 |
---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
3,5-dibromo-6-ethylpyridin-2-amine |
InChI |
InChI=1S/C7H8Br2N2/c1-2-6-4(8)3-5(9)7(10)11-6/h3H,2H2,1H3,(H2,10,11) |
InChI Key |
NGSQLXNYUUMEIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.